molecular formula C6H5N3O4 B14499987 4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol CAS No. 63097-29-0

4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol

Katalognummer: B14499987
CAS-Nummer: 63097-29-0
Molekulargewicht: 183.12 g/mol
InChI-Schlüssel: OGDKGLVCELNJBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol is a chemical compound with a unique structure that includes both nitro and nitroso functional groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The conditions typically involve specific temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while oxidation of the nitroso group can produce nitro compounds .

Wissenschaftliche Forschungsanwendungen

4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro and nitroso groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular pathways. These interactions can result in various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Nitropyridine N-oxide
  • 4-Nitro-2,3-lutidine N-oxide
  • 2-Piperidin-4-yl-1H-benzimidazole

Uniqueness

4-Nitro-2-(nitrosomethylidene)pyridin-1(2H)-ol is unique due to the presence of both nitro and nitroso groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

63097-29-0

Molekularformel

C6H5N3O4

Molekulargewicht

183.12 g/mol

IUPAC-Name

1-hydroxy-4-nitro-2-(nitrosomethylidene)pyridine

InChI

InChI=1S/C6H5N3O4/c10-7-4-6-3-5(9(12)13)1-2-8(6)11/h1-4,11H

InChI-Schlüssel

OGDKGLVCELNJBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=CN=O)C=C1[N+](=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.